
2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to produce 2-(1H-indol-3-yl)acetohydrazide. The final step involves the reaction of this hydrazide with 2,3-dichlorophenylboronic acid under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base like sodium carbonate.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole or phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The compound is known to bind to specific receptors and enzymes, modulating their activity. For example, it may interact with serotonin and dopamine receptors, similar to other indole derivatives . This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor activity.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-(1H-indol-3-yl)acetic acid: A precursor in the synthesis of the target compound.
2,3-Dichlorophenylboronic acid: Used in the synthesis of the target compound.
Uniqueness: 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid is unique due to the presence of both the indole and dichlorophenyl moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H11Cl2NO3 |
|---|---|
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
2-[4-(2,3-dichlorophenyl)-6-hydroxy-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-3-1-2-10(16(12)18)11-5-9(20)6-13-15(11)8(7-19-13)4-14(21)22/h1-3,5-7,19-20H,4H2,(H,21,22) |
Clave InChI |
FWENTXHTOQKYIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=C3C(=CC(=C2)O)NC=C3CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


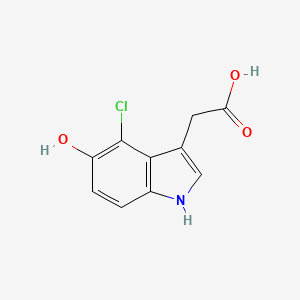
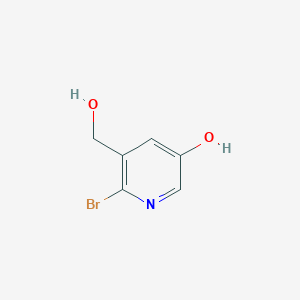
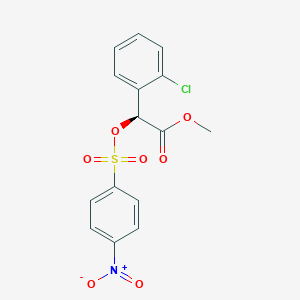
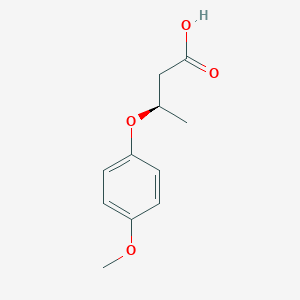
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B13087513.png)
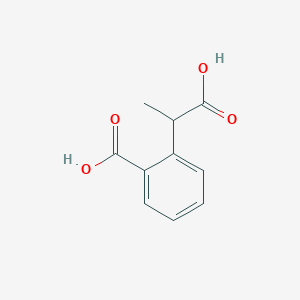
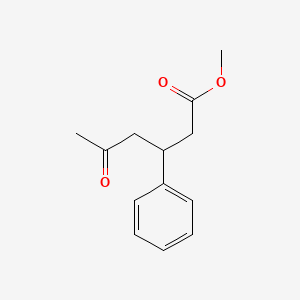
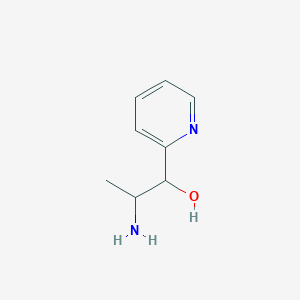
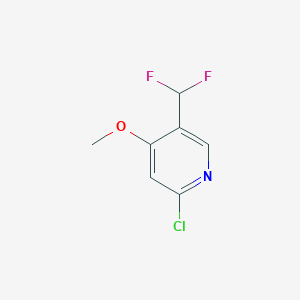


![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)


